3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705049
InChI: InChI=1S/C12H17NS/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10/h1-2,5,9-11,13H,3-4,6-8H2
SMILES:
Molecular Formula: C12H17NS
Molecular Weight: 207.34 g/mol

3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC17705049

Molecular Formula: C12H17NS

Molecular Weight: 207.34 g/mol

* For research use only. Not for human or veterinary use.

3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
IUPAC Name 3-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C12H17NS/c1-2-12(14-5-1)8-9-6-10-3-4-11(7-9)13-10/h1-2,5,9-11,13H,3-4,6-8H2
Standard InChI Key SPLPOSZWOMOICE-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(CC1N2)CC3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Basic Properties

3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane possesses the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . The core structure comprises an 8-azabicyclo[3.2.1]octane system—a bridged bicyclic scaffold featuring a nitrogen atom at the 8-position—substituted at the 3-position by a thiophen-2-ylmethyl group (Table 1).

Table 1: Key Molecular Properties

PropertyValue
CAS Number1706441-17-9
Molecular FormulaC₁₂H₁₇NS
Molecular Weight (g/mol)207.34
DensityNot reported
Boiling/Melting PointsNot reported

The absence of experimental physicochemical data (e.g., solubility, logP) in available literature highlights gaps in characterization .

Stereochemical and Conformational Analysis

The bicyclo[3.2.1]octane system imposes significant conformational restraint, with the nitrogen atom occupying a bridgehead position. Quantum mechanical modeling of analogous 8-azabicyclo[3.2.1]octanes reveals two primary conformers differing in the orientation of the N-substituent relative to the bridge . The thiophen-2-ylmethyl group introduces additional steric and electronic considerations:

  • Steric effects: The methylene linker permits rotational freedom, allowing the thiophene ring to adopt orientations minimizing van der Waals clashes with the bicyclic core.

  • Electronic effects: The electron-rich thiophene may engage in non-covalent interactions (e.g., π-stacking, dipole-dipole) with biological targets .

Synthetic Methodologies and Derivative Design

Proposed Synthetic Routes

While no explicit synthesis of 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane is documented, patent US20050004163A1 outlines general strategies for 3-substituted-8-azabicyclo[3.2.1]octanes :

  • Bicyclic core construction: Mannich-like cyclization of tropane precursors or reductive amination of diketones.

  • Substituent introduction: Alkylation at the 3-position using thiophen-2-ylmethyl halides or Mitsunobu reactions with thiophenemethanol.

  • Purification: Chromatographic separation to isolate the desired stereoisomer, if applicable.

Structural Analogues and SAR Trends

Modification of the 3-position substituent profoundly influences bioactivity in related compounds:

  • Diarylmethylene derivatives: Exhibit nanomolar affinity for δ-opioid and μ-opioid receptors, with >100-fold selectivity over κ-opioid subtypes .

  • Thiophene vs. phenyl: Replacement of aryl groups with thiophene alters electronic distribution and may enhance metabolic stability due to reduced oxidative susceptibility .

Recent Advances and Future Directions

Fragment-Based Drug Discovery

High-throughput screening (HTS) platforms, such as crystallographic fragment screening described for FAD-dependent oxidoreductases , could identify 3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane as a lead compound. Key parameters for HTS inclusion:

  • Molecular weight: 207.34 g/mol falls within the "fragment-like" range (<300 Da).

  • Structural complexity: Bridged bicyclic systems enhance target selectivity versus flat aromatics .

Unmet Characterization Needs

Critical knowledge gaps requiring resolution:

  • ADMET profiling: Plasma protein binding, CYP450 inhibition potential, and BBB permeability.

  • Target deconvolution: Proteome-wide affinity studies to identify off-target interactions.

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